molecular formula C19H13ClN2OS B3036674 3-(1,3-benzothiazol-2-yl)-1-(4-chlorobenzyl)-2(1H)-pyridinone CAS No. 400074-17-1

3-(1,3-benzothiazol-2-yl)-1-(4-chlorobenzyl)-2(1H)-pyridinone

Cat. No.: B3036674
CAS No.: 400074-17-1
M. Wt: 352.8 g/mol
InChI Key: NJBQVRBAOLADEO-UHFFFAOYSA-N
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Description

3-(1,3-benzothiazol-2-yl)-1-(4-chlorobenzyl)-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a benzothiazole ring, a chlorobenzyl group, and a pyridinone moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-1-(4-chlorobenzyl)-2(1H)-pyridinone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzothiazole Ring: Starting from o-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of Chlorobenzyl Group: Via nucleophilic substitution reactions.

    Formation of Pyridinone Moiety: Through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the benzothiazole or pyridinone rings.

    Reduction: Reduction reactions might target the nitro or carbonyl groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Incorporation into polymers or other materials for enhanced properties.

Biology

    Antimicrobial Activity: Investigation of its potential as an antimicrobial agent.

    Enzyme Inhibition: Study of its effects on specific enzymes.

Medicine

    Drug Development: Exploration of its potential as a lead compound for new drugs.

    Therapeutic Applications: Potential use in treating specific diseases or conditions.

Industry

    Dye and Pigment Production: Use in the synthesis of dyes or pigments.

    Chemical Sensors: Application in the development of sensors for detecting specific substances.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-1-(4-chlorobenzyl)-2(1H)-pyridinone would depend on its specific biological or chemical activity. Generally, it might involve:

    Molecular Targets: Binding to specific proteins, enzymes, or receptors.

    Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-benzothiazol-2-yl)-1-benzyl-2(1H)-pyridinone: Lacks the chlorobenzyl group.

    3-(1,3-benzothiazol-2-yl)-1-(4-methylbenzyl)-2(1H)-pyridinone: Contains a methyl group instead of a chlorine atom.

Uniqueness

    Chlorobenzyl Group: The presence of the chlorobenzyl group might confer unique chemical reactivity or biological activity.

    Pyridinone Moiety: The pyridinone ring could be crucial for specific interactions with biological targets.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-1-[(4-chlorophenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2OS/c20-14-9-7-13(8-10-14)12-22-11-3-4-15(19(22)23)18-21-16-5-1-2-6-17(16)24-18/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBQVRBAOLADEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=CN(C3=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1,3-benzothiazol-2-yl)-1-(4-chlorobenzyl)-2(1H)-pyridinone
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